molecular formula C10H12FNO2 B2546388 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine CAS No. 910400-40-7

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine

Cat. No. B2546388
CAS RN: 910400-40-7
M. Wt: 197.209
InChI Key: KJXOORGVJXTGTH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzo-1,3-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring .


Molecular Structure Analysis

The molecular weight of this compound is 197.21 . The IUPAC name is 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine . The InChI code is 1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.21 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Radioligand Development for PET Imaging

Anti-HIV-1 Activity

Imidazole-Containing Compounds for Therapeutic Use

Chiral Synthesis and Stereoisomer Separation

Safety and Hazards

The safety information for this compound indicates that it has some hazards. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXOORGVJXTGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCN)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine

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